3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

描述

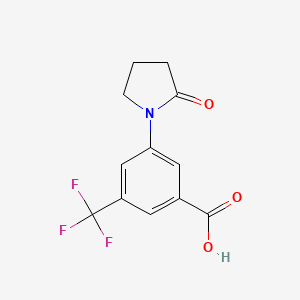

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidin-2-one ring, a trifluoromethyl group, and a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, and the benzoic acid moiety can be formed through oxidation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzene-1,2,4-tricarboxylic acid.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidin-2-one ring.

Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the potency of drugs against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

Studies have shown that derivatives of benzoic acid can act as anti-inflammatory agents. The oxopyrrolidine moiety may contribute to the modulation of inflammatory pathways, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to solvents and environmental degradation.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require high-performance characteristics under various environmental conditions.

Agrochemicals

Pesticide Development

The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests could be evaluated through targeted studies, leveraging its chemical properties to enhance crop protection strategies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several benzoic acid derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

Case Study 2: Polymer Applications

Research conducted on the incorporation of trifluoromethyl-substituted benzoic acids into polymer formulations demonstrated improved thermal stability and resistance to UV degradation compared to traditional polymers without such modifications.

作用机制

The mechanism by which 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring can form hydrogen bonds with target molecules, further stabilizing the interaction.

相似化合物的比较

3-(2-Oxopyrrolidin-1-yl)propanoic acid: This compound lacks the trifluoromethyl group and has different chemical properties.

5-(Trifluoromethyl)benzoic acid: This compound lacks the pyrrolidin-2-one ring and has different biological activity.

3-(2-Oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar structure but different functional groups.

Uniqueness: 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the pyrrolidin-2-one ring and the trifluoromethyl group, which provides distinct chemical and biological properties compared to similar compounds.

生物活性

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. Its structural features include a trifluoromethyl group and a pyrrolidine moiety, which may contribute to its biological interactions. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H10F3NO3

- Molecular Weight : 273.21 g/mol

- CAS Number : 1244030-93-0

- Structural Formula :

Research indicates that this compound may interact with various biological pathways:

- Proteasome and Autophagy Pathways : The compound has shown potential in enhancing the activities of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In vitro studies demonstrated that it could activate cathepsins B and L, enzymes involved in protein degradation, which are crucial in cellular homeostasis and response to stress .

- Anti-inflammatory Effects : In animal models, particularly LPS-induced inflammation in rats, the compound exhibited significant anti-inflammatory properties. It reduced plasma concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a mechanism involving the inhibition of COX-2 and modulation of NF-κB signaling pathways .

Toxicological Profile

The safety profile of this compound is relatively favorable based on available data:

- Inhalation and Skin Contact : The compound is not classified as harmful via inhalation or skin contact based on animal model studies. However, it may cause eye irritation .

- Chronic Exposure : Long-term exposure does not appear to produce significant adverse effects, although it is recommended to minimize exposure .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cell-Based Assays : In a study assessing various benzoic acid derivatives, this compound was found to significantly enhance proteasomal activity at concentrations as low as 5 μM without cytotoxic effects on normal human fibroblasts .

- Animal Studies : In LPS-induced rat models, administration of the compound led to reduced inflammatory responses, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities

常见问题

Q. Basic: What are the key synthetic pathways for 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid?

The synthesis typically involves multi-step reactions, including:

- Functionalization of the benzoic acid core : Introduce the trifluoromethyl group via electrophilic substitution or coupling reactions using catalysts like palladium (e.g., Suzuki-Miyaura coupling) .

- Incorporation of the 2-oxopyrrolidin moiety : Achieved through nucleophilic substitution or condensation reactions between a pyrrolidinone derivative and a halogenated benzoic acid intermediate. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Basic: Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy :

- FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F atoms .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using response surface methodology. For example, optimizing coupling reactions at 60–80°C in DMF or THF .

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling steps, noting that ligand choice impacts regioselectivity .

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products like dehalogenated byproducts .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data?

- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioassays .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate using positive controls (e.g., known enzyme inhibitors) .

- Structural Analog Comparison : Cross-reference activity with structurally similar compounds (e.g., thiazolidinone derivatives) to identify critical pharmacophores .

Q. Basic: What solubility profiles are expected for this compound?

- Polar Solvents : Moderate solubility in DMSO or DMF due to the carboxylic acid and pyrrolidinone groups.

- Aprotic Solvents : Limited solubility in hexane or diethyl ether.

- Experimental Determination : Perform saturation solubility tests in PBS (pH 7.4) and organic solvents, noting precipitation thresholds .

Q. Advanced: Which computational strategies predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, focusing on hydrogen bonds with the carboxylic acid group and hydrophobic interactions with the -CF₃ moiety .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess target affinity .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors (e.g., molar refractivity) with activity data from analogs .

Q. Basic: What are the stability considerations for long-term storage?

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants to avoid hydrolysis of the pyrrolidinone ring.

- Periodic Analysis : Monitor stability via NMR or HPLC every 6 months .

Q. Advanced: How can researchers elucidate degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed pyrrolidinone or decarboxylated derivatives) and propose mechanisms .

- Kinetic Modeling : Calculate half-lives using first-order kinetics to predict shelf-life .

属性

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPCVGQVNAPMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。